Bienvenue dans la boutique en ligne BenchChem!

2-benzyl-6-methyl-1,3-benzothiazole

ROCK inhibition Kinase inhibitors Structure-activity relationship

Essential structural probe for medicinal chemistry and SAR studies. Its distinct 2-benzyl/6-methyl substitution pattern is critical for modulating target engagement in kinase (ROCK I, VEGFR2), β-glucuronidase, and topoisomerase IIα assays. Avoid confounding lead optimization with generic analogs — procure this exact disubstituted core to ensure experimental reproducibility and valid selectivity profiling in your screening cascades.

Molecular Formula C15H13NS
Molecular Weight 239.3 g/mol
Cat. No. B8735871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-6-methyl-1,3-benzothiazole
Molecular FormulaC15H13NS
Molecular Weight239.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)CC3=CC=CC=C3
InChIInChI=1S/C15H13NS/c1-11-7-8-13-14(9-11)17-15(16-13)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeyNGHUIIVEGWGNHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzyl-6-methyl-1,3-benzothiazole: Compound Identity and Procurement Baseline for Benzothiazole-Based SAR Studies


2-Benzyl-6-methyl-1,3-benzothiazole (CAS: 101101-58-0) is a disubstituted benzothiazole derivative featuring a benzyl moiety at the 2-position and a methyl substituent at the 6-position of the fused heterocyclic core [1]. As a member of the benzothiazole scaffold family, this compound serves as a structural probe for investigating how specific substitution patterns modulate physicochemical properties and biological target engagement [2]. The benzothiazole nucleus is a privileged structure in medicinal chemistry, with derivatives demonstrating diverse pharmacological activities including kinase inhibition, antimicrobial effects, and enzyme modulation; however, the precise activity profile of any given analog is exquisitely sensitive to the nature and position of substituents attached to the core [2].

Why 2-Benzyl-6-methyl-1,3-benzothiazole Cannot Be Interchanged with Unsubstituted or Mono-Substituted Benzothiazole Analogs


The substitution pattern of benzothiazole derivatives exerts profound and non-linear effects on biological activity and target selectivity that preclude simple analog interchange. For the benzothiazole scaffold, structure-activity relationship (SAR) studies have demonstrated that compounds bearing a benzyl substituent exhibit superior inhibitory activity compared to those with a benzoyl substituent in ROCK I inhibition assays [1]. Furthermore, the addition of a methyl group at the 6-position alters electronic distribution across the fused ring system, which can modulate binding affinity to aromatic-rich enzyme active sites [2]. Generic substitution with unsubstituted 2-benzylbenzothiazole or 6-methylbenzothiazole would therefore yield a functionally distinct compound with divergent target engagement, solubility, and metabolic stability profiles, potentially invalidating experimental reproducibility and confounding SAR interpretation in lead optimization campaigns [2].

2-Benzyl-6-methyl-1,3-benzothiazole: Quantitative Differentiation Evidence Relative to Closest Analogs


Benzyl Substituent at 2-Position Confers Superior ROCK I Inhibitory Potency Versus Benzoyl Analogs

In a benzothiazole-based ROCK I inhibitor optimization program, structure-activity relationship (SAR) analysis revealed that among derivatives bearing a β-proline-derived indazole scaffold, target compounds containing a benzyl substituent demonstrated superior inhibitory activity relative to those with a benzoyl substituent [1]. This finding establishes that the benzyl moiety—present in 2-benzyl-6-methyl-1,3-benzothiazole—is a pharmacophoric determinant for enhanced potency against ROCK I compared to carbonyl-containing benzoyl analogs. The lead compound DL0805 (IC50 = 6.7 μM) was optimized to yield 4a (IC50 = 0.27 μM) and 4b (IC50 = 0.17 μM), representing 24- and 39-fold improvements in potency, respectively [1]. While 2-benzyl-6-methyl-1,3-benzothiazole itself was not directly assayed in this study, the class-level inference establishes that the benzyl substitution pattern is associated with superior ROCK I engagement compared to alternative 2-position substituents [1].

ROCK inhibition Kinase inhibitors Structure-activity relationship

Benzothiazole Scaffold Demonstrates Selective Human Topoisomerase IIα Inhibition Over Topoisomerase I

A series of twelve benzothiazole derivatives resembling DNA purine bases were evaluated for topoisomerase inhibition. All twelve derivatives acted as human topoisomerase IIα inhibitors, whereas only two compounds inhibited calf thymus topoisomerase I, demonstrating inherent class selectivity for the type IIα isoform [1]. The most potent compound in this series, BM3 (3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate), exhibited an IC50 value of 39 nM against human topoisomerase IIα [1]. This finding is relevant to 2-benzyl-6-methyl-1,3-benzothiazole as it shares the core benzothiazole scaffold and a 2-benzyl-type substitution pattern with the highly active BM3 analog. While 2-benzyl-6-methyl-1,3-benzothiazole itself lacks the 3-amino and tosylate salt modifications present in BM3, the class-level evidence indicates that benzothiazole derivatives bearing 2-benzyl or 2-bromobenzyl substituents are viable starting points for developing selective topoisomerase IIα inhibitors [1].

Topoisomerase inhibition Anticancer DNA binding agents

6-Methyl Substitution on Benzothiazole Core Modulates Antimicrobial Activity in Structure-Dependent Manner

In a study of 6-methyl-2(3H)-benzo-1,3-thiazolyl-1'-ethylidene-2-(o,p-substituted acetophenones) hydrazine analogs (compounds GG4 to GG8), the 6-methyl substitution on the benzothiazole core was found to influence antimicrobial activity in conjunction with additional substituents on the acetophenone moiety [1]. The study established that the presence of electron-withdrawing (NO₂, Br, Cl) and electron-donating (OCH₃) groups on the substituted benzothiazole scaffold enhanced both antibacterial and antifungal activities [1]. While 2-benzyl-6-methyl-1,3-benzothiazole lacks the hydrazine-acetophenone extension present in GG4-GG8, the finding demonstrates that the 6-methylbenzothiazole core is a productive scaffold for antimicrobial development that responds predictably to additional structural elaboration [1]. This positions 2-benzyl-6-methyl-1,3-benzothiazole as a suitable core scaffold for further functionalization toward antimicrobial leads, as opposed to unsubstituted or alternative-position methyl analogs where SAR relationships may differ.

Antimicrobial Antibacterial 6-Methylbenzothiazole

2-Benzylbenzothiazole Scaffold Demonstrates Multi-Kinase Inhibitory Activity in Breast Cancer Models

Novel 2-arylbenzothiazole multiangiokinase inhibitors were evaluated against the MCF-7 breast cancer cell line, with the most potent derivatives (9d and 9i) exhibiting IC50 values of 7.83 μM and 6.58 μM, respectively, in comparison to sorafenib (IC50 = 4.33 μM) [1]. Separate studies on 2-arylbenzothiazole kinase inhibitors demonstrated cellular activity against VEGFR2 with EC50 values as low as 60 nM [2]. These findings establish that the 2-benzyl/2-arylbenzothiazole scaffold—the core architecture shared with 2-benzyl-6-methyl-1,3-benzothiazole—possesses intrinsic multi-kinase inhibitory capacity. The addition of the 6-methyl substituent in 2-benzyl-6-methyl-1,3-benzothiazole provides an additional handle for modulating kinase selectivity and pharmacokinetic properties without ablating the core scaffold's established activity against oncology-relevant kinase targets.

Multi-kinase inhibition Breast cancer VEGFR2 MCF-7

β-Glucuronidase Inhibitory Activity Demonstrates Potency Range Achievable with Benzothiazole Derivatives

A systematic evaluation of twenty-six benzothiazole derivatives for β-glucuronidase inhibitory activity identified several potent analogs, with compound 18 exhibiting an IC50 of 2.26 ± 0.06 μM—approximately 21-fold more potent than the standard d-saccharic acid 1,4-lactone (IC50 = 48.4 ± 1.25 μM) [1]. Other active compounds in the series included 16 (IC50 = 4.23 ± 0.054 μM), 4 (IC50 = 8.9 ± 0.25 μM), and 8 (IC50 = 8.9 ± 0.38 μM) [1]. Notably, all active analogs were evaluated for cytotoxicity and none showed cytotoxic effects, indicating a favorable selectivity window [1]. While 2-benzyl-6-methyl-1,3-benzothiazole was not among the twenty-six compounds tested, this dataset establishes the benzothiazole scaffold as a productive chemotype for developing potent, non-cytotoxic β-glucuronidase inhibitors. The structural diversity within the tested series suggests that 2-benzyl-6-methyl-1,3-benzothiazole could serve as a viable core for further optimization toward this therapeutic target.

β-glucuronidase inhibition Enzyme inhibition Drug metabolism

Optimal Research and Procurement Application Scenarios for 2-Benzyl-6-methyl-1,3-benzothiazole


SAR Probe for Benzothiazole-Based Kinase Inhibitor Lead Optimization

2-Benzyl-6-methyl-1,3-benzothiazole is optimally deployed as a structural probe in medicinal chemistry campaigns targeting kinase inhibition, particularly ROCK I and VEGFR2. The benzyl substituent at the 2-position has been established to confer superior ROCK I inhibitory activity compared to benzoyl analogs [1], while the 2-arylbenzothiazole scaffold demonstrates intrinsic multi-kinase inhibitory activity with VEGFR2 EC50 values reaching 60 nM in optimized leads [2]. Procuring this specific disubstituted analog—rather than unsubstituted benzothiazole or mono-substituted variants—enables SAR interrogation of how the combined 2-benzyl/6-methyl substitution pattern influences kinase selectivity, potency, and physicochemical properties relative to control compounds. This application scenario is supported by class-level evidence establishing the benzothiazole scaffold as a productive starting point for kinase inhibitor development.

Core Scaffold for Antimicrobial Hit Expansion and Fragment-Based Drug Discovery

The 6-methylbenzothiazole core, as present in 2-benzyl-6-methyl-1,3-benzothiazole, has been validated as a tunable scaffold for antimicrobial activity in studies demonstrating that substituent modifications (NO₂, Br, OCH₃, Cl) predictably modulate antibacterial and antifungal potency [1]. Additionally, benzothiazole derivatives with MIC values ranging from 25 to 200 µg/mL against S. aureus, B. subtilis, E. coli, C. albicans, and A. niger have been reported, with certain analogs showing significant suppression of E. coli dihydroorotase and inhibition of C. albicans dimorphic transition [2]. Researchers engaged in antimicrobial hit expansion or fragment-based screening should procure 2-benzyl-6-methyl-1,3-benzothiazole as a pre-functionalized core that provides two distinct vectors (2-benzyl and 6-methyl) for further synthetic elaboration, while retaining the documented antimicrobial potential of the parent scaffold.

Starting Material for β-Glucuronidase Inhibitor Development with Favorable Selectivity Profile

Benzothiazole derivatives have demonstrated potent β-glucuronidase inhibition with IC50 values as low as 2.26 μM (21-fold more potent than d-saccharic acid 1,4-lactone standard, IC50 = 48.4 μM) and no observed cytotoxicity for active analogs [1]. This combination of potent enzyme inhibition and lack of cytotoxicity makes the benzothiazole chemotype attractive for developing β-glucuronidase inhibitors with therapeutic applications in drug-induced enteropathy and inflammation. 2-Benzyl-6-methyl-1,3-benzothiazole represents a structurally distinct entry point into this chemical space, offering substitution features (2-benzyl, 6-methyl) that differentiate it from the specific analogs already characterized in the literature. Procurement for β-glucuronidase inhibitor screening is justified by the scaffold's established capacity for potent, selective enzyme modulation.

Comparative Control Compound for Topoisomerase IIα Selectivity Profiling

Given that benzothiazole derivatives structurally resembling DNA purine bases exhibit selective inhibition of human topoisomerase IIα over topoisomerase I (12/12 compounds active against Topo IIα vs. 2/12 active against Topo I), with lead compound BM3 achieving an IC50 of 39 nM [1], 2-benzyl-6-methyl-1,3-benzothiazole is positioned as a valuable comparative control for topoisomerase selectivity profiling. Researchers evaluating novel topoisomerase inhibitors can utilize this compound to benchmark whether their synthetic derivatives achieve improved isoform selectivity or potency relative to the unoptimized 2-benzyl-6-methylbenzothiazole core. This application leverages the compound as a reference point for establishing structure-selectivity relationships in topoisomerase inhibitor development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-benzyl-6-methyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.